3-(2-Chloropropanoyl)-9-methyl-3,9-diazaspiro[5.6]dodecan-10-one
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Overview
Description
3-(2-Chloropropanoyl)-9-methyl-3,9-diazaspiro[56]dodecan-10-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropropanoyl)-9-methyl-3,9-diazaspiro[5.6]dodecan-10-one typically involves the reaction of 3-chloropropionyl chloride with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity material suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropropanoyl)-9-methyl-3,9-diazaspiro[5.6]dodecan-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be performed using hydride donors like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while nucleophilic substitution can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
3-(2-Chloropropanoyl)-9-methyl-3,9-diazaspiro[5.6]dodecan-10-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloropropanoyl)-9-methyl-3,9-diazaspiro[5.6]dodecan-10-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 9-Benzyl-3-(2-chloropropanoyl)-3,9-diazaspiro[5.6]dodecan-10-one
- 9-Ethyl-4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one
Uniqueness
3-(2-Chloropropanoyl)-9-methyl-3,9-diazaspiro[5.6]dodecan-10-one is unique due to its specific spirocyclic structure and the presence of the chloropropanoyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H23ClN2O2 |
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Molecular Weight |
286.80 g/mol |
IUPAC Name |
3-(2-chloropropanoyl)-10-methyl-3,10-diazaspiro[5.6]dodecan-9-one |
InChI |
InChI=1S/C14H23ClN2O2/c1-11(15)13(19)17-9-6-14(7-10-17)4-3-12(18)16(2)8-5-14/h11H,3-10H2,1-2H3 |
InChI Key |
GQFOIMVOXKZYOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(CCC(=O)N(CC2)C)CC1)Cl |
Origin of Product |
United States |
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